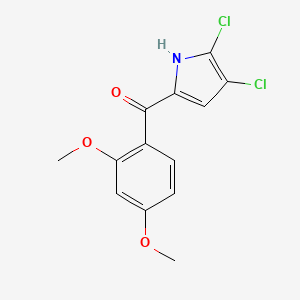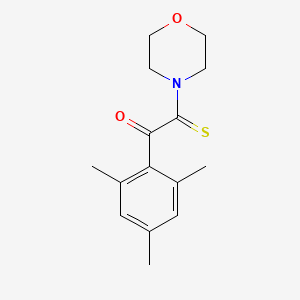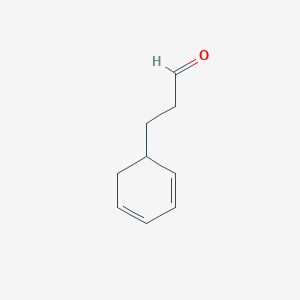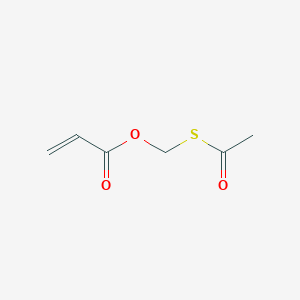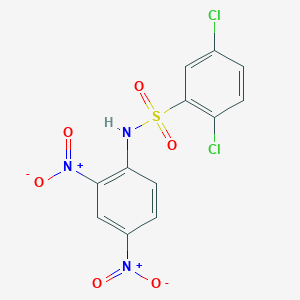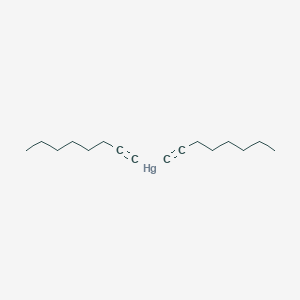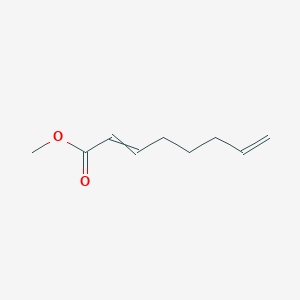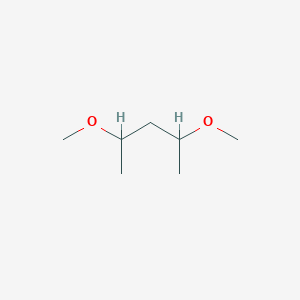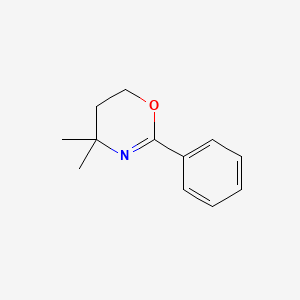
4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine typically involves the condensation of aniline derivatives with formaldehyde and a suitable ketone or aldehyde. One common method is the one-pot, multicomponent condensation reaction using α- or β-naphthol, an aniline, and formaldehyde in the presence of a catalyst such as zirconyl (IV) chloride . The reaction is usually carried out in water as a universal solvent, and the product is extracted with ethyl acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to optimize the reaction conditions and minimize environmental impact.
化学反応の分析
Types of Reactions
4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological assays and as intermediates in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with various molecular targets. The presence of nitrogen and oxygen atoms in the ring structure allows it to form hydrogen bonds and coordinate with metal ions. These interactions can influence biological pathways and chemical reactions, making the compound a versatile tool in research and industry.
類似化合物との比較
Similar Compounds
- 4,4-Dimethyl-2-phenyl-5,6-dihydro-1,3-oxazine
- 5,6-Dihydro-6-ethyl-2,4-dimethyl-4H-1,3,5-dithiazine
- 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine
Uniqueness
4,4-Dimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine is unique due to its specific substitution pattern and the presence of both phenyl and dimethyl groups. These structural features contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
特性
CAS番号 |
37139-43-8 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC名 |
4,4-dimethyl-2-phenyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C12H15NO/c1-12(2)8-9-14-11(13-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChIキー |
GIZKAAZLZKQORW-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOC(=N1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


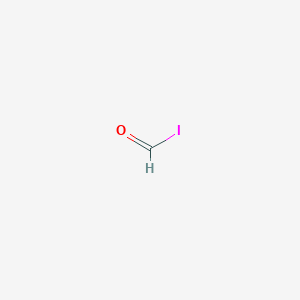
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)

